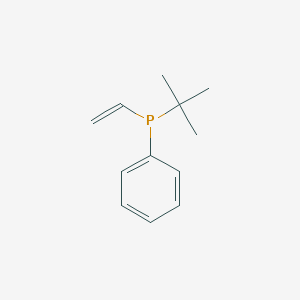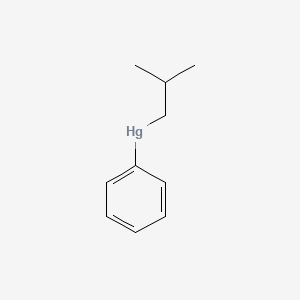![molecular formula C21H29ClO B14429741 4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoyl chloride CAS No. 82355-95-1](/img/structure/B14429741.png)
4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoyl chloride is an organic compound with the molecular formula C21H29ClO. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a bicyclo[2.2.2]octane moiety.
Méthodes De Préparation
The synthesis of 4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoyl chloride typically involves the following steps:
Formation of the bicyclo[2.2.2]octane moiety: This can be achieved through a tandem reaction that allows the rapid access to a wide range of bicyclo[2.2.2]octane derivatives under metal-free, mild, and operationally simple conditions.
Attachment of the hexyl group: The hexyl group can be introduced through various alkylation reactions.
Formation of the benzoyl chloride: The final step involves the introduction of the benzoyl chloride group, which can be achieved through the reaction of the bicyclo[2.2.2]octane derivative with benzoyl chloride under suitable conditions.
Analyse Des Réactions Chimiques
4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The bicyclo[2.2.2]octane moiety can undergo oxidation and reduction reactions under suitable conditions.
Addition Reactions: The benzoyl chloride group can participate in addition reactions with various reagents.
Applications De Recherche Scientifique
4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoyl chloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound can be used in the study of biological systems and the development of new drugs and therapies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoyl chloride involves its interaction with various molecular targets and pathways. The benzoyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The bicyclo[2.2.2]octane moiety provides structural stability and enhances the compound’s reactivity .
Comparaison Avec Des Composés Similaires
4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoyl chloride can be compared with other similar compounds, such as:
Bicyclo[2.2.2]octane-1-carboxylates: These compounds have a similar bicyclic structure and are used in various synthetic applications.
Quinuclidine Derivatives: These compounds have a similar bicyclic structure but with a nitrogen atom in the ring, making them highly nucleophilic and useful in organic synthesis.
Tropane Derivatives: These compounds have a similar bicyclic structure and are used in the development of pharmaceuticals and therapeutic agents.
Propriétés
Numéro CAS |
82355-95-1 |
|---|---|
Formule moléculaire |
C21H29ClO |
Poids moléculaire |
332.9 g/mol |
Nom IUPAC |
4-(4-hexyl-1-bicyclo[2.2.2]octanyl)benzoyl chloride |
InChI |
InChI=1S/C21H29ClO/c1-2-3-4-5-10-20-11-14-21(15-12-20,16-13-20)18-8-6-17(7-9-18)19(22)23/h6-9H,2-5,10-16H2,1H3 |
Clé InChI |
FMAQVLLERWPBDP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC12CCC(CC1)(CC2)C3=CC=C(C=C3)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5S,6S)-5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-1,3-diazinane-2,4-dione](/img/structure/B14429658.png)
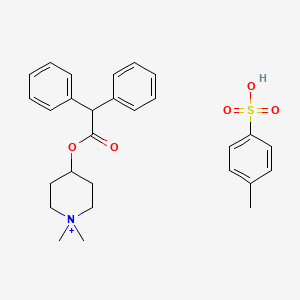
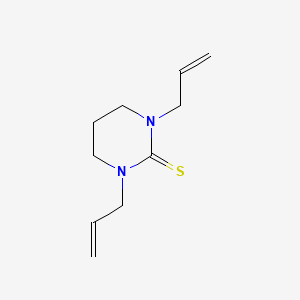
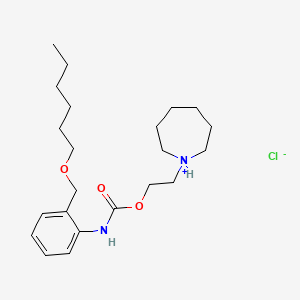
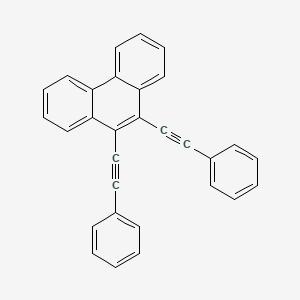
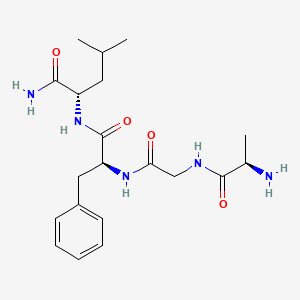
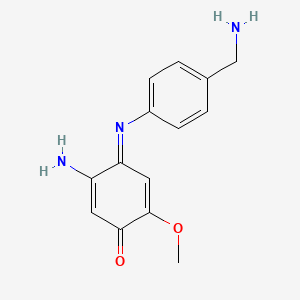
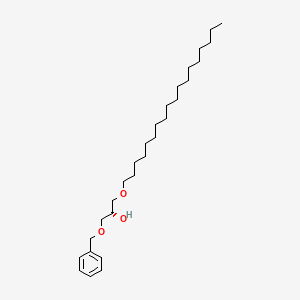
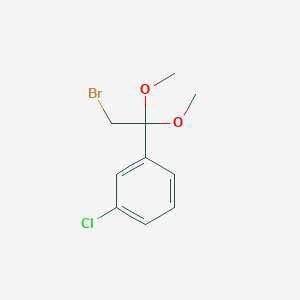
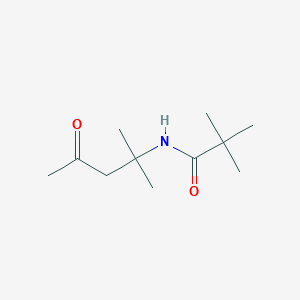
![Methyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14429698.png)
